![molecular formula C24H22ClN3OS B4301858 3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4301858.png)
3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thienopyridine derivatives, which have been extensively studied for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases and protein kinases, which are implicated in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been shown to have diverse biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. However, there are also limitations to using this compound, including its complex synthesis method, potential toxicity, and limited availability.
Future Directions
There are several future directions for research on 3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and identify specific targets for its therapeutic applications. Another area of research is to optimize the synthesis method for this compound and develop more efficient and scalable methods for its production. Additionally, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties and reduced toxicity.
Scientific Research Applications
3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3OS/c1-15-19-21(26)22(30-23(19)27-16(2)20(15)25)24(29)28(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14,26H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFITDUFQIXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dibenzyl-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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